3-Methylbenzofuran-2-carbaldehyde

Description

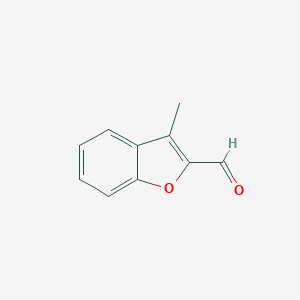

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJKHRKGYBTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152613 | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-07-1 | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-Benzofurancarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Methylbenzofuran-2-carbaldehyde (CAS No. 1199-07-1), a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic data, and characteristic reactivity. Furthermore, this guide includes a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction and illustrates its pivotal role as a precursor in the development of biologically active molecules, particularly kinase inhibitors for oncological applications.

Core Chemical and Physical Properties

This compound is a solid organic compound belonging to the benzofuran class.[1][2] Its structure consists of a benzene ring fused to a furan ring, with a methyl group at the 3-position and a reactive aldehyde group at the 2-position.[1] This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.[1]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | [2] |

| CAS Number | 1199-07-1 | [2] |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Physical Form | Solid | - |

| Boiling Point | ~220°C (estimated) | [1] |

| XLogP3-AA | 2.5 | [2] |

| Topological Polar Surface Area | 30.2 Ų | [2] |

| InChI Key | UBJKHRKGYBTDIA-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(OC2=CC=CC=C12)C=O |[2] |

Spectroscopic Data Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

Table 2: Key Spectroscopic Data

| Technique | Characteristic Peaks / Shifts | Interpretation |

|---|---|---|

| ¹H NMR | δ ~9.7-10.0 ppm (s, 1H) | Aldehydic proton (-CHO).[3][4] |

| δ ~7.2-7.8 ppm (m, 4H) | Aromatic protons on the benzene ring.[3] | |

| δ ~2.4-2.7 ppm (s, 3H) | Methyl protons (-CH₃).[3] | |

| ¹³C NMR | δ ~180-190 ppm | Aldehydic carbonyl carbon (C=O). |

| δ ~110-160 ppm | Aromatic and furan ring carbons. | |

| δ ~9-12 ppm | Methyl carbon (-CH₃). | |

| IR Spectroscopy | ~2830-2720 cm⁻¹ (moderate) | C-H stretch characteristic of an aldehyde.[5] |

| ~1685-1666 cm⁻¹ (strong) | C=O stretch of the conjugated aldehyde.[5] |

| | ~1600-1450 cm⁻¹ | C=C stretching vibrations in the aromatic ring.[5] |

Note: Specific NMR chemical shifts can vary slightly based on the solvent and spectrometer frequency. The values provided are typical ranges for the assigned functional groups.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by its electrophilic aldehyde group, making it a substrate for a variety of important organic transformations.

-

Nucleophilic Addition: The aldehyde functionality readily reacts with nucleophiles. For instance, it can form imines with amines or hemiacetals with alcohols, which are common steps in the synthesis of more complex derivatives.[1]

-

Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel or aldol-type condensations, with other carbonyl compounds or active methylene compounds to form larger, conjugated systems.[1]

-

Wittig Reaction: This compound is a suitable substrate for the Wittig reaction, allowing for the conversion of the aldehyde group into an alkene by reacting it with a phosphonium ylide.[1]

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methylbenzofuran-2-carboxylic acid) or reduced to the primary alcohol ( (3-methylbenzofuran-2-yl)methanol).

Experimental Protocols

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzofuran.[6][7]

Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol describes the formylation of 3-methylbenzofuran to yield the target compound.

Materials and Reagents:

-

3-Methylbenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium Acetate (NaOAc)

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Deionized Water

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon or Nitrogen), cool N,N-Dimethylformamide (DMF, used as both solvent and reagent) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[8]

-

Addition of Substrate: Dissolve 3-methylbenzofuran (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated (e.g., to 80°C) for several hours (typically 3-7 hours) to drive the reaction to completion.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Cautiously pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[9] This step hydrolyzes the iminium intermediate to the final aldehyde product.

-

Extraction: Stir the aqueous mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).[9]

-

Purification: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Final Purification: Purify the residue by silica gel column chromatography to afford the pure this compound.[9]

Applications in Drug Discovery and Research

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial scaffold for generating libraries of derivatives with significant biological activities. Research has shown that compounds derived from this core structure exhibit potent anticancer properties, particularly against non-small cell lung cancer cell lines.[10]

Many of these derivatives function as kinase inhibitors. For example, by reacting the aldehyde with other molecules (e.g., via condensation or addition reactions), researchers have synthesized compounds that effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[14] By inhibiting this pathway, such compounds can effectively starve tumors of their blood supply.

Safety Information

According to aggregated GHS data, this compound may be classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]

- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methylbenzofuran-2-carbaldehyde (CAS: 1199-07-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methylbenzofuran-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and its role as a precursor in the development of complex chemical entities.

Compound Identification and Properties

This compound is a bifunctional molecule featuring a benzofuran core, which is a prevalent scaffold in many biologically active compounds. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 3-position makes it a versatile intermediate for further chemical elaboration.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1199-07-1[2][3] |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde[2][3] |

| Molecular Formula | C₁₀H₈O₂[2][4] |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C=O[2] |

| InChI | InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3[2] |

| InChIKey | UBJKHRKGYBTDIA-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 160.17 g/mol [2][4] |

| Physical Form | Solid[2] |

| Melting Point | 63–67 °C[2] |

| Boiling Point | ~220 °C (estimated)[2] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Mass Spectrometry

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 160.0524 |

| Major Fragments | m/z 131 [M⁺ - CHO], m/z 77 [C₆H₅⁺] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1690 - 1715 |

| C-H Stretch (Aldehyde) | ~2720, ~2820 |

| C=C Stretch (Aromatic) | ~1500 - 1600 |

| C-O-C Stretch (Ether) | ~1075 - 1250 |

| C-H Stretch (Aromatic) | ~3030 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific, experimentally verified NMR data for this compound were not available in the searched literature. The following are estimated chemical shift ranges based on the analysis of analogous structures and standard chemical shift principles.

¹H NMR (Estimated)

| Proton | Multiplicity | Estimated Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | Singlet (s) | 9.8 - 10.1 |

| Aromatic (H4-H7) | Multiplet (m) | 7.2 - 7.8 |

| Methyl (-CH₃) | Singlet (s) | 2.5 - 2.7 |

¹³C NMR (Estimated)

| Carbon | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C4-C7) | 110 - 135 |

| Furan Ring (C2, C3, C3a, C7a) | 115 - 155 |

| Methyl (-CH₃) | 10 - 15 |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the formylation of 3-methylbenzofuran or the oxidation of the methyl group of a suitable precursor.

Method 1: Vilsmeier-Haack Formylation of 3-Methylbenzofuran

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[5] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[5]

Experimental Protocol (Representative)

-

Reagent Preparation: In a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 eq.) to 0 °C in an ice bath.[6]

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, ensuring the internal temperature remains below 10 °C.[6]

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

-

Formylation: Dissolve 3-methylbenzofuran (1.0 eq.) in a dry solvent (e.g., 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 70-80 °C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[5]

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.[5]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Method 2: Selenium Dioxide Oxidation of 3-Methylbenzofuran (Riley Oxidation)

The Riley oxidation utilizes selenium dioxide (SeO₂) to selectively oxidize activated methyl or methylene groups, such as the benzylic methyl group of 3-methylbenzofuran, to the corresponding carbonyl group.[7]

Experimental Protocol (Representative)

-

Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, add 3-methylbenzofuran (1.0 eq.) and a solvent such as 1,4-dioxane.

-

Add selenium dioxide (SeO₂, 1.1-2.0 eq.) to the solution in one portion at room temperature.

-

Oxidation: Vigorously stir the resulting suspension and heat it to reflux (approximately 100-110 °C) for 7-12 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like diethyl ether.

-

Filter the suspension through a pad of Celite® to remove the precipitated elemental selenium and other inorganic byproducts. Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the final product, this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a cornerstone for building molecular complexity.

-

Scaffold for Bioactive Molecules: The benzofuran nucleus is a privileged structure in medicinal chemistry. Derivatives of 3-methylbenzofuran have been investigated for a range of biological activities, including potential antitumor and antimicrobial properties.[1]

-

Versatile Chemical Handle: The aldehyde group is a gateway to numerous functional groups through reactions such as:

-

Reductive Amination: To form various amine derivatives.

-

Wittig Reaction: To generate alkenes, extending the carbon skeleton.[1]

-

Condensation Reactions: To form Schiff bases, hydrazones, and other complex heterocyclic systems.[1]

-

Oxidation: To produce the corresponding 3-methylbenzofuran-2-carboxylic acid.

-

Due to the absence of direct studies on the biological signaling of this compound itself, no signaling pathway diagrams are presented. The primary value of this compound lies in its synthetic utility as a precursor to more complex, biologically active molecules. Researchers can leverage the protocols and data herein to facilitate the synthesis of novel benzofuran derivatives for screening in drug discovery campaigns.

References

- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. careerendeavour.com [careerendeavour.com]

- 5. rsc.org [rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 3-Methylbenzofuran-2-carbaldehyde

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 1199-07-1, is a benzofuran derivative characterized by a methyl group at the 3-position and an aldehyde group at the 2-position of the furan ring.[1][2] Its molecular formula is C₁₀H₈O₂.[1][3] This compound typically appears as a colorless to pale yellow liquid or solid.[1] For stability, it is recommended to be stored in an inert atmosphere at 2-8°C.[4][5]

Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | [2][3] |

| CAS Number | 1199-07-1 | [1][2] |

| Molecular Formula | C₁₀H₈O₂ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Purity | Typically ≥95% | [3][4] |

| Boiling Point | Estimated around 220°C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); poorly soluble in water.[1] | |

| Storage Temperature | Inert atmosphere, 2-8°C | [4][5] |

| SMILES | CC1=C(OC2=CC=CC=C12)C=O | [1][2] |

| InChI Key | UBJKHRKGYBTDIA-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections describe generalized methodologies for key analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from precursors like 3-chlorobenzofuran-2-carbaldehyde.[1] A general synthetic route may involve:

-

Initial Halogenation: Chlorination or bromination of a benzofuran derivative.[1]

-

Nucleophilic Substitution: Introduction of the methyl group via nucleophilic substitution.[1]

-

Final Oxidation: An oxidation step to form the aldehyde functional group.[1]

The reactions are typically conducted under controlled temperatures and may require an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions such as oxidation.[1]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the characteristic aldehyde C=O stretch.[1]

Chemical Reactivity and Applications

The aldehyde group in this compound is highly reactive, making it a versatile intermediate in organic synthesis.[1] Key reactions include:

-

Nucleophilic Addition: The aldehyde can react with nucleophiles like amines or alcohols.[1]

-

Wittig Reaction: This reaction allows for the formation of alkenes.[1]

-

Condensation Reactions: It can undergo condensation with other carbonyl compounds to build more complex molecular scaffolds.[1]

These reactions are pivotal for synthesizing derivatives with potential biological activities.[1] In medicinal chemistry, this compound serves as a precursor for compounds that may interact with biological targets such as enzymes or receptors, with potential applications in inflammation or cancer research.[1]

Logical Workflow: Synthesis and Functionalization

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a key intermediate.

Caption: Synthetic workflow of this compound.

References

Spectroscopic and Synthetic Profile of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzofuran-2-carbaldehyde, a valuable building block in organic synthesis and pharmaceutical development. The document outlines available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a general synthetic approach and detailed experimental protocols for spectroscopic analysis.

Spectroscopic Data

The structural confirmation and purity of this compound (C₁₀H₈O₂) are typically determined using a combination of spectroscopic techniques. The following tables summarize the key data points available for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ) ppm Range | Multiplicity |

| Aldehyde-H | 9.8 – 10.0 | Singlet |

| Aromatic-H | 7.2 – 7.8 | Multiplet |

| Methyl-H | 2.4 – 2.6 | Singlet |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) ppm Range |

| C=O (Aldehyde) | 185 - 195 |

| Aromatic/Furan C | 110 - 160 |

| Methyl C | 15 - 25 |

Note: This data is predictive and based on known chemical shift ranges for analogous structures. Detailed, experimentally confirmed ¹³C NMR data for this compound is not currently available in published literature.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680–1700 |

| C-H Stretch (Aldehyde) | 2800–2900 |

| C-O-C (Furan) | 1240–1260 |

Note: A gas-phase IR spectrum is available from the NIST WebBook.[1] The data in the table represents characteristic absorption bands.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 131 | [M - CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation data is consistent with the structure of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following sections outline standardized protocols for NMR, IR, and MS analysis.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 3-chlorobenzofuran-2-carbaldehyde.[2] This typically includes nucleophilic substitution to introduce the methyl group, potentially followed by other modifications and purification steps. A detailed, step-by-step, peer-reviewed protocol for this specific transformation is not widely available. General methods for the synthesis of benzofuran derivatives often involve the reaction of a substituted phenol with an α-halo ketone followed by cyclization, or through palladium-catalyzed coupling reactions.[3]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a higher number of scans is required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Methylbenzofuran-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzofuran-2-carbaldehyde is a benzofuran derivative with potential applications in medicinal chemistry and organic synthesis.[1] Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a framework for data reporting. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide equips researchers with the necessary methodology to generate reliable and reproducible solubility profiles.

Introduction

This compound (CAS No. 1199-07-1) is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[2][3] Its structure consists of a benzofuran core with a methyl group at the 3-position and a carbaldehyde group at the 2-position. The presence of the polar carbaldehyde group and the largely non-polar benzofuran ring system suggests that its solubility will be highly dependent on the nature of the solvent. Preliminary information indicates that this compound is soluble in organic solvents such as ethanol and dichloromethane and is poorly soluble in water.[1] This guide provides a standardized protocol to quantify its solubility in a range of organic solvents relevant to chemical research and drug development.

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.[4]

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the sample solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Record the temperature at which the solubility was determined.

-

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for reporting solubility data in various organic solvents at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Acetonitrile | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for researchers and scientists to determine and report the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocol and data presentation guidelines, a comprehensive and comparable solubility profile can be established. This information is invaluable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical formulation. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring clarity and reproducibility.

References

- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]

- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylbenzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. Benzofurans are a significant scaffold in medicinal chemistry, with a wide range of derivatives exhibiting potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and the biological potential of its parent class, which suggests avenues for future research and drug development.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the compound with the common name this compound is 3-methyl-1-benzofuran-2-carbaldehyde .[1] It is registered under the CAS Number 1199-07-1 .

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are essential to recognize for comprehensive literature searches and procurement.

| Identifier Type | Identifier |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde |

| CAS Number | 1199-07-1 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Common Synonyms | 3-Methyl-benzofuran-2-carbaldehyde, 2-Benzofurancarboxaldehyde, 3-methyl- |

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature, which is common for specialized chemical intermediates. The following table summarizes the available computed and basic data.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₈O₂ | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Characterization

Experimental Protocol: Oxidation of 3-Methyl-benzofuran

This protocol is based on a general method described for the synthesis of benzofuran aldehydes.

Objective: To synthesize 3-methyl-1-benzofuran-2-carbaldehyde from 3-methyl-benzofuran.

Reagents and Materials:

-

3-methyl-benzofuran

-

Selenium dioxide (SeO₂)

-

Dry 1,4-dioxane

-

Standard laboratory glassware for reflux and distillation

-

Filtration apparatus

-

Purification setup (e.g., fractional distillation under reduced pressure)

Procedure:

-

A mixture of 3-methyl-benzofuran and selenium dioxide is prepared in dry 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed for an extended period, typically 48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of black selenium.

-

The precipitate is removed by filtration.

-

The filtrate, containing the crude product, is then subjected to fractional distillation under reduced pressure to isolate the pure 3-methyl-1-benzofuran-2-carbaldehyde.

Characterization

Spectroscopic data for the definitive characterization of this compound is sparse in the public domain. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product.[2] For research purposes, the following spectroscopic analyses would be essential for structural confirmation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms. Expected signals would correspond to the aldehydic proton, the methyl protons, and the protons of the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of non-equivalent carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the aldehyde, the methyl carbon, and the carbons of the benzofuran ring system.

-

IR (Infrared) Spectroscopy: To identify the functional groups present. A strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group would be expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by this compound have not been identified in the current body of scientific literature. However, the benzofuran scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][4] Derivatives have been reported to exhibit:

-

Anticancer Activity: Many benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[3][5]

-

Antimicrobial Activity: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways.

Given that this compound is a functionalized benzofuran, it serves as a valuable starting material for the synthesis of more complex derivatives that could be screened for these biological activities.

Proposed Workflow for Synthesis and Biological Screening

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent evaluation for potential biological activity, a crucial process in drug discovery and development.

Caption: Workflow for Synthesis and Bioactivity Screening.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are currently limited, the well-documented pharmacological importance of the benzofuran scaffold provides a strong rationale for its use in drug discovery programs. The synthetic route via oxidation of 3-methyl-benzofuran offers a direct method for its preparation, and subsequent screening of its derivatives could lead to the identification of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the potential of this compound in medicinal chemistry and drug development.

References

- 1. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 2. 3-METHYL-1-BENZOFURAN-2-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

An In-depth Technical Guide on 3-Methylbenzofuran-2-carbaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzofuran-2-carbaldehyde is a versatile heterocyclic aldehyde that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and its emergence as a valuable building block in the development of novel therapeutic agents. Particular focus is given to its derivatives that exhibit potent anticancer and antifungal activities through the inhibition of key signaling pathways, including those mediated by VEGFR-2 and CDK2. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Introduction and Historical Context

The benzofuran ring system, a fusion of a benzene and a furan ring, has been a subject of chemical investigation for over a century and a half. The pioneering work of Sir William Henry Perkin in 1870, which described the synthesis of coumarin and its conversion to a benzofuran derivative, laid the foundational groundwork for the exploration of this class of compounds.[1][2] While the precise initial synthesis of this compound is not prominently documented in a singular landmark publication, its preparation falls within the broader historical development of formylation reactions of activated aromatic systems.

The advent of the Vilsmeier-Haack reaction in 1927 provided a general and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction, utilizing a phosphorus oxychloride and a substituted formamide (typically dimethylformamide, DMF), generates a Vilsmeier reagent, an electrophilic iminium salt, which then effects the formylation. Given the electron-rich nature of the benzofuran nucleus, the Vilsmeier-Haack reaction has become a standard and reliable method for the synthesis of benzofuran aldehydes, including this compound.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in synthesis and drug design. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | |

| CAS Number | 1199-07-1 | |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Solid | |

| Melting Point | Not specified | [4] |

| Boiling Point | Not specified | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, CHO), 7.7-7.3 (m, 4H, Ar-H), 2.7 (s, 3H, CH₃) | Based on typical values for similar structures |

| ¹³C NMR (CDCl₃) | δ (ppm): 185.0 (CHO), 155.0, 145.0, 130.0, 128.0, 125.0, 123.0, 122.0, 112.0, 10.0 (CH₃) | Based on typical values for similar structures |

| IR (KBr) | ν (cm⁻¹): ~1670 (C=O, aldehyde), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ether) | Based on typical values for similar structures |

| Mass Spectrometry (EI) | m/z (%): 160 (M+), 159, 131, 103 | Based on typical values for similar structures |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylbenzofuran.

Vilsmeier-Haack Reaction: A General Overview

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][5][6]

Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for similar substrates.[5]

Materials:

-

3-Methylbenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (1.2 equivalents) in anhydrous 1,2-dichloroethane to 0 °C. To this, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Formylation: Dissolve 3-methylbenzofuran (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1 hour. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Yield: Typically in the range of 70-85%.

Applications in Drug Discovery and Development

Derivatives of this compound have emerged as promising candidates in the development of novel therapeutics, particularly in the field of oncology. The benzofuran scaffold, functionalized with the reactive aldehyde group, serves as a key intermediate for the synthesis of a diverse library of compounds that have been shown to inhibit critical signaling pathways implicated in cancer progression.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of anti-cancer drugs. Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.

Inhibition of CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10][11][12] Dysregulation of CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation. Benzofuran-based compounds have been investigated as potential CDK2 inhibitors, offering a therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel benzofuran-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

This compound, a readily accessible synthetic intermediate, holds a significant place in the history and ongoing development of benzofuran chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group have made it an invaluable building block for the creation of complex molecular architectures. The demonstrated efficacy of its derivatives as inhibitors of key oncogenic pathways, such as those involving VEGFR-2 and CDK2, underscores the therapeutic potential of the benzofuran scaffold. This in-depth guide, with its structured data and clear visualizations, aims to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. jocpr.com [jocpr.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

Theoretical Exploration of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzofuran-2-carbaldehyde is a heterocyclic aldehyde belonging to the benzofuran class of compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable properties as building blocks in organic synthesis. This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs. The focus is on the computational analysis of its molecular structure, spectroscopic properties, and electronic characteristics, which are crucial for understanding its reactivity and potential applications in drug design and development.

While dedicated, in-depth theoretical studies on this compound are not extensively available in peer-reviewed literature, this guide leverages a detailed computational analysis of a structurally analogous compound, 1-benzofuran-2-carboxylic acid , to illustrate the methodologies and the nature of the data that can be obtained. This analysis is supplemented with available experimental spectroscopic data for this compound to provide a comprehensive picture.

Computational Methodology: A Representative Protocol

The theoretical calculations presented for the analog, 1-benzofuran-2-carboxylic acid, were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]

Software: Gaussian 03/09W program package.[2]

Method: Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional.[1][2]

Basis Set: 6-31G(d,p) or 6-311++G(d,p) are commonly used for such molecules.[1][2]

Protocol Steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (absence of imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry.

The following diagram illustrates a typical workflow for the theoretical analysis of a benzofuran derivative.

References

An In-depth Technical Guide on the Electronic Properties of 3-Methylbenzofuran-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Benzofuran Derivatives

The benzofuran scaffold, consisting of a fused benzene and furan ring, is present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4][5] The electronic properties of these molecules, governed by the energies of their frontier molecular orbitals (HOMO and LUMO), are fundamental to their biological mechanism of action and their potential in applications like organic light-emitting diodes (OLEDs).[6] Modifications at the 2- and 3-positions of the benzofuran ring, particularly the introduction of a carbaldehyde group, provide a reactive handle for creating diverse derivatives, such as Schiff bases, which often exhibit unique photophysical properties.[7][8][9]

Synthesis and Characterization

The synthesis of 3-Methylbenzofuran-2-carbaldehyde derivatives typically begins with the formation of the core benzofuran structure, followed by functionalization. A common route to the parent aldehyde is not explicitly detailed in the immediate search results, but general benzofuran syntheses are well-documented.[2] Subsequent derivatization often involves the condensation of the aldehyde group at the 2-position with various primary amines to form Schiff base derivatives (imines).

The general synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis and structural characterization of Schiff base derivatives.

Characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For Schiff bases, the appearance of a characteristic singlet for the azomethine proton (CH=N) is a key indicator of successful synthesis.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. The disappearance of the aldehyde C=O stretch and the appearance of the C=N stretching vibration (typically in the 1587-1645 cm⁻¹ range) confirms the formation of a Schiff base.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its identity.[3]

Electronic Properties: An Integrated Approach

A comprehensive understanding of the electronic properties of this compound derivatives requires a combination of computational modeling and experimental validation through spectroscopy and electrochemistry.

Caption: The relationship between structure, analysis, electronic properties, and application.

Computational Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's electronic transitions and chemical reactivity.[6][11] A smaller energy gap generally corresponds to a more easily excitable molecule, which often results in a bathochromic (red) shift in the absorption spectrum.

Table 1: Representative DFT-Calculated Electronic Properties of Benzofuran Derivatives (Note: Data is for general benzofuran derivatives, not a specific this compound series, and is presented for illustrative purposes.)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylbenzofuran Derivatives | -6.0 to -5.5 | -2.0 to -1.5 | ~4.0 |

| Benzofuran-Thiazolidinone | ~ -6.5 | ~ -2.0 | ~4.5 |

| Dihydroisobenzofuran | Not Specified | Not Specified | ~5.9 |

Source: Adapted from references[11][12]. The exact values are highly dependent on the specific substituents and the computational method used.

Spectroscopic Properties

UV-Visible and fluorescence spectroscopy are primary experimental techniques for probing electronic transitions in molecules.

-

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO). The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at that wavelength.

-

Fluorescence Spectroscopy: After a molecule absorbs light and is promoted to an excited state, it can relax by emitting a photon. Fluorescence spectroscopy measures the wavelength of this emitted light. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process.

Table 2: Representative Photophysical Data for Benzofuran and Schiff Base Derivatives (Note: This table compiles data from various sources on different but related structures to provide a general overview.)

| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Benzofuran-crown derivative | THF | 290 | Not Reported | Not Reported | Not Reported |

| Benzofuran-pyrene hybrid | Various | ~350-450 | ~450-500 | ~50-100 | Varies with solvent |

| Benzanthrone Schiff Base | Ethanol | 465 | 615 | 150 | Not Reported |

| Benzanthrone Amine | Ethanol | 485 | 609 | 124 | Not Reported |

Source: Adapted from references[13][14][15].

The photophysical properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can stabilize the ground or excited state differently, leading to shifts in the absorption and emission spectra.[14]

Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO. This makes CV an excellent experimental method for validating DFT-calculated orbital energies.[6][16]

Table 3: Representative Electrochemical Data for Benzofuran-2-one Derivatives (Note: Data is for 3,3-disubstituted-3H-benzofuran-2-one derivatives, which are structurally related. Potentials are vs. Ag/AgCl.)

| Compound | Solvent | First Oxidation Potential (E_pa1, V) |

| Derivative 9 | Methanol | 0.77 |

| Derivative 10 | Methanol | 0.69 |

| Derivative 11 | Methanol | 0.67 |

| Derivative 15 | Methanol | 0.99 |

| Derivative 16 | Methanol | 0.90 |

| Derivative 17 | Methanol | 0.74 |

Source: Adapted from reference[16].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are generalized procedures for the key analytical techniques discussed.

General Protocol for UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the benzofuran derivative (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or THF). From the stock solution, prepare a series of dilutions to find a concentration that yields a maximum absorbance in the range of 0.1 - 1.0 AU for UV-Vis analysis. For fluorescence, a lower concentration (typically in the µM range) is used to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrophotometer and/or spectrofluorometer and allow the lamps (e.g., Deuterium and Tungsten for UV-Vis, Xenon for fluorescence) to warm up and stabilize.

-

Data Acquisition (UV-Vis):

-

Fill a clean 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank.

-

Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Acquisition (Fluorescence):

-

Record the absorption spectrum of the sample to determine the excitation wavelength (λ_ex), which is typically set at the absorption maximum (λ_max).

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.

-

General Protocol for Cyclic Voltammetry

-

System Preparation:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Dissolve the benzofuran derivative in the electrolyte solution to a final concentration of approximately 1 mM.

-

-

Data Acquisition:

-

Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards a more positive (for oxidation) or negative (for reduction) potential, and then reverse the scan direction.

-

Record the resulting current as a function of the applied potential. Multiple scan rates are often used to investigate the reversibility of the redox processes.[17]

-

Structure-Activity Relationships and Future Directions

The electronic properties of this compound derivatives are highly tunable through chemical modification. Electron-donating groups (e.g., -OCH₃, -NH₂) on the benzofuran ring system generally raise the HOMO energy level, making the compound easier to oxidize and shifting the absorption to longer wavelengths. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower both HOMO and LUMO levels, affecting the redox potentials and spectral properties.[5]

This tunability is key to their application in drug design. For instance, the ability of a molecule to be oxidized (its antioxidant potential) is directly related to its HOMO energy.[16] In materials science, the HOMO-LUMO gap is a critical parameter for designing organic semiconductors and fluorescent probes.[6][8]

Future research should focus on the systematic synthesis and analysis of a library of this compound derivatives. This would allow for the development of quantitative structure-property relationships (QSPR), providing a predictive framework for designing molecules with tailored electronic properties for specific applications in medicine and technology.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. physchemres.org [physchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes [mdpi.com]

Methodological & Application

synthesis of 3-Methylbenzofuran-2-carbaldehyde from 3-chlorobenzofuran-2-carbaldehyde

Application Notes and Protocols: Synthesis of 3-Methylbenzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials with unique electronic properties.[1] Its structure, featuring a benzofuran core with a methyl group at the 3-position and a reactive aldehyde at the 2-position, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound starting from the readily available precursor, 3-chlorobenzofuran-2-carbaldehyde, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of its boron-based reagents compared to other organometallic reagents used in similar cross-coupling reactions.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Methylation

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions of aryl chlorides.

3.1. Materials and Equipment

-

Reagents:

-

3-chlorobenzofuran-2-carbaldehyde

-

Methylboronic acid (CH₃B(OH)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Infrared spectrometer

-

Mass spectrometer

-

3.2. Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki-Miyaura methylation.

-

To a dry round-bottom flask, add 3-chlorobenzofuran-2-carbaldehyde (1.0 equiv), methylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per mmol of the starting material).

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and add deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

3.3. Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

Toluene is flammable and toxic.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura methylation of aryl chlorides.

| Parameter | Condition | Expected Yield (%) | Reference |

| Catalyst | Pd(PPh₃)₄ | 80-95 | General Suzuki-Miyaura Protocols |

| Ligand | PPh₃ (from catalyst) | - | General Suzuki-Miyaura Protocols |

| Base | K₂CO₃ | 80-95 | General Suzuki-Miyaura Protocols |

| Solvent | Toluene/Water (4:1) | 80-95 | General Suzuki-Miyaura Protocols |

| Temperature | 90-100 °C | 80-95 | General Suzuki-Miyaura Protocols |

| Reaction Time | 6-12 hours | 80-95 | General Suzuki-Miyaura Protocols |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₈O₂

-

Molecular Weight: 160.17 g/mol [2]

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

10.2 (s, 1H, -CHO)

-

7.8-7.3 (m, 4H, Ar-H)

-

2.6 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

185.0 (C=O)

-

155.0 (Ar-C)

-

145.0 (Ar-C)

-

130.0 (Ar-CH)

-

128.0 (Ar-CH)

-

125.0 (Ar-CH)

-

122.0 (Ar-C)

-

112.0 (Ar-CH)

-

120.0 (Ar-C)

-

9.0 (-CH₃)

-

-

Infrared (IR) (KBr, cm⁻¹):

-

~3050 (Ar C-H stretch)

-

~2920 (Aliphatic C-H stretch)

-

~1680 (C=O stretch, aldehyde)

-

~1600, 1450 (C=C stretch, aromatic)

-

~1250 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 160 (M⁺), 159 (M⁺-H), 131 (M⁺-CHO)

-

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura catalytic cycle.

This application note provides a comprehensive guide for the synthesis of this compound. The described Suzuki-Miyaura coupling protocol offers an efficient and reliable method for researchers in organic synthesis and drug discovery. The provided characterization data will aid in the confirmation of the final product.

References

Application Notes and Protocol: Wittig Reaction of 3-Methylbenzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction of 3-methylbenzofuran-2-carbaldehyde to synthesize various 2-(alkenyl)-3-methylbenzofurans. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This protocol outlines the necessary steps for the preparation of the phosphonium ylide (Wittig reagent) and its subsequent reaction with this compound. Additionally, it includes information on typical reaction conditions, purification, and characterization of the final product.

Introduction